Diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4/c1-3-22-12(20)10-9-6-5-8(14(15,16)17)7-19(9)18-11(10)13(21)23-4-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRPKWWCXOSCEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1C(=O)OCC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of N-Amino-2-iminopyridines with β-Diketones
A foundational method for pyrazolo[1,5-a]pyridine synthesis involves oxidative cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and β-diketones. For the target compound, this approach requires a trifluoromethyl-substituted β-diketone and a diethyl propiolate derivative. The reaction proceeds in ethanol under an oxygen atmosphere (1 atm) at 130°C for 18 hours, with acetic acid (6 equivalents) as a critical additive.
Mechanistic Insights
The N-amino-2-iminopyridine acts as a nucleophile, attacking the enol form of the β-diketone to form an adduct. Oxidative dehydrogenation by molecular oxygen generates a conjugated intermediate, which cyclizes to form the pyrazolo[1,5-a]pyridine core. The trifluoromethyl group is introduced via the β-diketone substrate, while ester groups originate from the propiolate.
Optimization Data
Key variables impacting yield include:
| Variable | Optimal Condition | Yield (%) |
|---|---|---|
| Acetic acid (equivalents) | 6 | 74 |
| Oxygen atmosphere | 1 atm | 94 |
| Solvent | Ethanol | 74 |
Substituting oxygen with air or inert gases reduces yields to ≤6%, underscoring the necessity of oxidative conditions.
Sonochemical One-Pot Synthesis
Ultrasound-Assisted Cyclization
A scalable sonochemical method enables rapid synthesis of polysubstituted pyrazolo[1,5-a]pyridines. For the target compound, this involves reacting a trifluoromethyl-containing acetylene derivative with a diethyl propiolate under ultrasonic irradiation (85°C, 20 minutes).
Procedure
-
Combine trifluoromethyl acetylene (10 mmol) and diethyl propiolate (10 mmol) in acetonitrile.
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Sonicate at 85°C for 20 minutes.
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Cool, filter, and recrystallize from ethanol.
Advantages
-
Time Efficiency : 20 minutes vs. 18 hours for thermal methods.
Functionalization of Preformed Pyrazolo[1,5-a]pyridine Cores
Post-Synthetic Esterification
While less common, esterification of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid offers an alternative route. This two-step process involves:
Challenges
-
Low yields (≤50%) due to side reactions during hydrolysis.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Oxidative CDC | 74–94 | 18 h | High |
| Sonochemical | 70–80 | 20 min | Moderate |
| Post-Synthetic Esterification | ≤50 | 24–48 h | Low |
The oxidative CDC method is preferred for high-yield, gram-scale synthesis, whereas sonochemistry offers rapid access for exploratory studies.
Characterization and Validation
Spectroscopic Data
Representative characterization for analogous compounds includes:
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
Diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Notes:
- The -CF₃ group at C6 introduces strong electron-withdrawing effects, which may stabilize the ring system and influence binding interactions in drug candidates.
- Synthetic Efficiency : Yields for methyl/ethyl analogs vary significantly (43.39–84.11%) depending on reaction conditions. For instance, dimethyl ester synthesis in DMF/K₂CO₃ achieves 76% yield , while the same scaffold with sulfuric acid hydrolysis yields 78.6% carboxylic acid .
- Functionalization Potential: Halogenation (e.g., iodination at C3) enables further cross-coupling reactions, as seen in ethyl 3-iodo derivatives (84.11% yield) . The target compound’s trifluoromethyl group could similarly allow for fluorinated analogs via nucleophilic substitution.
Key Research Findings
- Cyclocondensation protocols for pyrazolo[1,5-a]pyridines are highly sensitive to base (e.g., K₂CO₃ vs. NaOH) and solvent (DMF vs. CH₃CN), impacting yields .
- Ethyl esters require longer reaction times than methyl analogs due to steric hindrance during esterification .
- Trifluoromethylation is typically achieved via late-stage functionalization (e.g., using CF₃CO₂Ag) or by starting with CF₃-containing precursors .
Biological Activity
Diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (commonly referred to as DTPD) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
DTPD belongs to the class of pyrazolo[1,5-a]pyridine derivatives, which are known for their diverse biological activities. The compound can be synthesized through various methods, including the cyclocondensation of aminopyrazole derivatives with suitable electrophiles. Recent advancements have focused on optimizing synthetic routes to enhance yield and reduce environmental impact .
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit promising anticancer activity. For instance, studies have shown that DTPD and its analogs can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through caspase activation and mitochondrial pathway engagement .
Anti-inflammatory Activity
DTPD has also been evaluated for its anti-inflammatory properties. A study involving a series of trifluoromethylpyrazoles found that compounds similar to DTPD exhibited significant inhibition of COX-2 activity, a key enzyme involved in inflammation. The anti-inflammatory efficacy was assessed using carrageenan-induced rat paw edema models, where DTPD demonstrated comparable results to established anti-inflammatory agents like indomethacin .
Case Study 1: Anticancer Activity
In a recent study, DTPD was tested against several cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent inhibition of cell viability with IC50 values in the low micromolar range. Mechanistic studies suggested that DTPD induces G1 phase arrest and promotes apoptosis through upregulation of pro-apoptotic proteins .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of DTPD in an animal model of arthritis. The compound significantly reduced paw swelling and inflammatory cytokine levels (TNF-α and IL-6), highlighting its therapeutic potential in inflammatory diseases. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects compared to controls .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1. Key Synthetic Intermediates and Yields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
